1H-Imidazole-2-sulfonyl chloride hydrochloride
Description
Chemical Name: 1H-Imidazole-2-sulfonyl chloride hydrochloride
CAS Number: 877861-76-2
Molecular Formula: C₃H₄Cl₂N₂O₂S
Molecular Weight: 203.04706 g/mol
Structural Features: The compound consists of an imidazole ring substituted with a sulfonyl chloride group at position 2, stabilized as a hydrochloride salt. Key identifiers include the Smiles code Cl.O=S(Cl)(=O)C1=NC=CN1 and InChI InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-5-1-2-6-3;/h1-2H,(H,5,6);1H .
Properties
IUPAC Name |
1H-imidazole-2-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S.ClH/c4-9(7,8)3-5-1-2-6-3;/h1-2H,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUHSJKCLGXHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744507 | |
| Record name | 1H-Imidazole-2-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877861-76-2 | |
| Record name | 1H-Imidazole-2-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Two-Step Synthesis via Imidazole-1-sulfonyl Chloride Intermediate
The traditional preparation of 1H-Imidazole-2-sulfonyl chloride hydrochloride involves a two-step process starting from imidazole:
- Step 1: Reaction of imidazole with sulfuryl chloride (SO2Cl2) to form imidazole-1-sulfonyl chloride.
- Step 2: Conversion of the sulfonyl chloride to its hydrochloride salt by treatment with hydrochloric acid.
This method, while straightforward, requires careful control of reaction conditions due to the reactive and potentially hazardous nature of sulfuryl chloride and sulfonyl chlorides. The isolation of the hydrochloride salt is typically done by precipitation from organic solvents.
| Aspect | Details |
|---|---|
| Starting Material | Imidazole |
| Sulfonylating Agent | Sulfuryl chloride (SO2Cl2) |
| Reaction Conditions | Low temperature, inert atmosphere |
| Workup | Acidification with HCl, precipitation |
| Yield | Moderate to good (varies by protocol) |
| Safety Considerations | Handling of SO2Cl2 requires precautions |
Improved One-Pot Synthesis Avoiding Isolation of Intermediates
A significant advancement reported by Potter et al. (2016) involves a safer and more efficient one-pot synthesis that avoids isolating the imidazole-1-sulfonyl chloride intermediate. The process is summarized as follows:
- Sodium azide is suspended in acetonitrile at 0 °C.
- Sulfuryl chloride is added dropwise to form sulfuryl azide chloride intermediate.
- Imidazole is then added to generate the sulfonyl chloride derivative in solution.
- The reaction mixture is basified with saturated aqueous sodium bicarbonate to destroy hydrazoic acid.
- Extraction with ethyl acetate isolates the organic layer.
- Addition of concentrated sulfuric acid to the organic solution precipitates the hydrochloride salt of the sulfonyl chloride.
This method improves safety by diluting reactive intermediates and avoids handling solid imidazole-1-sulfonyl chloride. The overall yield is increased from 46% to approximately 78%, and the process is amenable to scale-up.
| Step | Conditions/Details |
|---|---|
| Sodium azide suspension | 1 mmol/mL in MeCN, cooled to 0 °C |
| Sulfuryl chloride addition | Dropwise over 10 min, stirring, warming |
| Imidazole addition | Continuous over 10 min at 0 °C |
| Workup | Saturated NaHCO3, EtOAc extraction |
| Acidification | Conc. H2SO4 added dropwise at 0 °C |
| Product isolation | Precipitation of this compound |
| Yield | 78% overall |
Safety notes: Use of blast shields and inert atmosphere is critical; aqueous and organic wastes must be treated with sodium nitrite and acidified to destroy azide residues.
Alternative Routes Using Sulfuryl Fluoride-Free Fluorosulfurylation Agents
Recent developments have explored sulfuryl fluoride (SO2F2)-free methods for related sulfonyl chloride and sulfonyl fluoride compounds, which can be precursors or analogs to this compound.
- Jan Bertram et al. (2024) describe the use of sulfuryl chloride (SO2Cl2) and imidazole derivatives for direct sulfonylation, followed by fluorination steps to produce fluorosulfurylating agents.
- Attempts to directly form sulfamoyl chlorides from 2-methylimidazole and SO2Cl2 were unsuccessful, but multi-step routes involving sulfonyldiimidazole intermediates were effective.
- The described methods emphasize scalability, high yields (up to 85%), and avoidance of toxic gases like SO2F2.
- While these methods focus more on fluorosulfuryl analogs, the chemistry and intermediates are closely related and provide insights into sulfonyl chloride preparation strategies.
Comparative Summary of Preparation Methods
| Method | Key Advantages | Limitations | Yield (%) | Safety Considerations |
|---|---|---|---|---|
| Classical two-step (imidazole + SO2Cl2 + HCl) | Simple, well-known procedure | Isolation of intermediate needed | Moderate | Handling SO2Cl2 and HCl |
| One-pot sodium azide method (Potter et al.) | Improved yield, safer handling | Requires inert atmosphere | ~78 | Blast shields, azide handling |
| Sulfuryl fluoride-free fluorosulfurylation (Bertram et al.) | High yield, scalable, no SO2F2 | Multi-step, complex intermediates | Up to 85 | Avoids toxic gases, standard precautions |
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 1H-imidazole-2-sulfonic acid.
Reduction: It can be reduced to form 1H-imidazole-2-sulfonyl hydride under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
1H-Imidazole-2-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various sulfonyl imidazole derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-sulfonyl chloride hydrochloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, it can modify amino acid residues in proteins, thereby affecting enzyme activity and protein function .
Comparison with Similar Compounds
Physicochemical Properties :
- Storage : Requires storage at -20°C under inert atmosphere to prevent degradation .
- Hazard Profile : Classified under GHS hazard code H314 (causes severe skin burns and eye damage). Precautionary measures include avoiding inhalation, skin contact, and incompatible materials like strong oxidizing agents .
Applications : Primarily used as a pharmaceutical intermediate for synthesizing sulfonamide derivatives, leveraging the reactive sulfonyl chloride group for nucleophilic substitutions .
Comparison with Similar Compounds
Structural and Functional Analogues
1H-Imidazole-4-sulfonyl chloride hydrochloride
- CAS : 1416352-08-3
- Molecular Formula : C₃H₄Cl₂N₂O₂S
- Molecular Weight : Similar to the target compound (~203 g/mol).
- Key Difference : Sulfonyl chloride group at position 4 instead of position 2 on the imidazole ring. Positional isomerism may alter electronic distribution and reactivity, affecting selectivity in synthetic applications .
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride
- CAS : 2031269-33-5
- Molecular Formula : C₉H₁₃ClN₂O₂S
- Molecular Weight : 248.73 g/mol
- Key Differences :
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride
- CAS : 718642-27-4
- Molecular Formula : C₅H₉ClN₂O
- Molecular Weight : 148.59 g/mol
- Key Differences :
Commercial Availability and Purity
Biological Activity
1H-Imidazole-2-sulfonyl chloride hydrochloride is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring and a sulfonyl chloride functional group. Its chemical structure can be represented as follows:
This compound is typically synthesized through reactions involving imidazole derivatives and sulfonyl chlorides, which can influence its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key areas of biological activity include:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for various strains have been documented, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells. The compound's mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Overexpression of CDK2 is linked to various cancers, making it a target for therapeutic intervention.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects in diseases such as cancer.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : By targeting CDK2, the compound disrupts the cell cycle progression, leading to apoptosis in cancer cells. This inhibition is particularly relevant in tumors where CDK2 is overactive.
- Interaction with Biological Molecules : The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to modifications that affect their function. This reactivity underlies many of the compound's biological activities.
Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 8 |
| P. aeruginosa | 64 |
Anticancer Activity (CDK Inhibition)
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.5 |
| Reference Compound A | 0.8 |
| Reference Compound B | 1.5 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound demonstrated superior activity against E. coli and S. aureus, suggesting its potential as a lead candidate for developing new antibiotics .
Case Study 2: Cancer Cell Proliferation Inhibition
Research conducted at a prominent cancer research institute assessed the effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through CDK2 inhibition .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and identification markers for 1H-Imidazole-2-sulfonyl chloride hydrochloride?
- Answer : The compound is identified by its molecular formula C₃H₄Cl₂N₂O₂S and CAS number 877861-76-2 . Key properties include:
- Molecular weight : Calculated as 215.0 g/mol (based on formula; discrepancies in literature values should be verified via mass spectrometry) .
- Storage : Recommended at -20°C to maintain stability, with short shelf life due to hygroscopicity .
- Structural identifiers : SMILES (
Cl.OS(=O)(=O)c1nc[nH]c1) and InChIKey for database searches .
Q. How can researchers synthesize and purify this compound?
- Answer : Synthesis typically involves sulfonation of imidazole derivatives. For example:
React 1H-imidazole with chlorosulfonic acid under controlled anhydrous conditions.
Purify via recrystallization or column chromatography to remove unreacted starting materials (e.g., imidazole) and byproducts (e.g., sulfonic acids).
- Optimization : Positional isomers (e.g., 1H-imidazole-4-sulfonyl chloride) may form; monitor reaction progress using TLC or HPLC to ensure regioselectivity .
Q. What safety protocols are critical when handling this compound?
- Answer : Refer to SDS guidelines:
- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air .
- PPE : Use nitrile gloves, lab coat, and eye protection. Work in a fume hood due to potential release of HCl gas during reactions .
- Storage : Keep in airtight containers under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
Advanced Research Questions
Q. How can analytical methods resolve contradictions in reported molecular weights or purity?
- Answer : Discrepancies (e.g., molecular weight reported as 401.45 vs. 215.0 g/mol ) require validation via:
High-resolution mass spectrometry (HRMS) for exact mass confirmation.
Elemental analysis to verify C/H/N/S/Cl ratios.
NMR (¹H/¹³C) to confirm structure and detect impurities (e.g., residual solvents) .
Q. What reaction mechanisms dominate when using this compound as a sulfonating agent?
- Answer : The sulfonyl chloride group reacts nucleophilically with amines, alcohols, or thiols. Key considerations:
- Regioselectivity : The electron-deficient imidazole ring directs sulfonation to specific positions. Compare with 1-methylimidazole-4-sulfonyl chloride to assess steric/electronic effects .
- Byproducts : Hydrolysis to sulfonic acids may occur; suppress by using anhydrous solvents (e.g., dichloromethane) and drying agents (molecular sieves) .
Q. How does the compound’s stability vary under different experimental conditions?
- Answer : Stability data from accelerated degradation studies:
| Condition | Degradation Rate | Major Degradation Product |
|---|---|---|
| Aqueous pH 7.4 | High | Imidazole-2-sulfonic acid |
| Dry, -20°C | Low | None detected |
| Ambient humidity | Moderate | Partial hydrolysis |
Q. What strategies improve yield in reactions involving this compound?
- Answer :
- Solvent choice : Non-polar solvents (e.g., THF) reduce side reactions.
- Catalysis : Add bases (e.g., pyridine) to neutralize HCl and drive reactions forward.
- Stoichiometry : Use 1.2–1.5 equivalents of sulfonyl chloride to account for hydrolysis losses .
Q. How can researchers validate the compound’s purity for pharmacological studies?
- Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity should exceed 95% .
- Impurity profiling : Test for chloride residues (limit: <0.02%) via argentometric titration .
Data Contradiction Analysis
Q. Why do literature sources report conflicting reactivity data for sulfonyl chlorides?
- Answer : Variations arise from:
Synthetic routes : Impurities (e.g., positional isomers) alter reactivity .
Storage history : Degradation during storage impacts batch-to-batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
